3-Cyclohexyl-2-hydroxypropanoic acid
CAS No.: 25400-54-8
Cat. No.: VC7569522
Molecular Formula: C9H16O3
Molecular Weight: 172.224
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25400-54-8 |
---|---|
Molecular Formula | C9H16O3 |
Molecular Weight | 172.224 |
IUPAC Name | 3-cyclohexyl-2-hydroxypropanoic acid |
Standard InChI | InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12) |
Standard InChI Key | WMHUKKRNWMPXKB-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CC(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is 3-cyclohexyl-2-hydroxypropanoic acid, reflecting its cyclohexyl group at position 3 and hydroxyl group at position 2. Its molecular formula, C₉H₁₆O₃, corresponds to a mono-isotopic mass of 172.109944 Da . The compound’s stereochemistry is defined by the (2S) configuration, as indicated by its alternative name, (2S)-3-cyclohexyl-2-hydroxypropanoic acid .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₆O₃ | |
Molecular Weight | 172.22 g/mol | |
Stereocenters | 1 (2S configuration) | |
InChI Key | WMHUKKRNWMPXKB-UHFFFAOYSA-N | |
Canonical SMILES | C1CCC(CC1)CC(C(=O)O)O |
Stereochemical Considerations
The (2S) stereocenter introduces chirality, making enantiomeric resolution critical for applications requiring optical purity. The cyclohexyl group’s bulky nature influences steric interactions, potentially affecting reactivity in synthetic pathways .
Synthesis and Production
Industrial-Scale Challenges
Industrial production would require optimization of stereochemical control to minimize racemization. Continuous-flow reactors and immobilized enzyme systems could enhance yield and enantiomeric excess (e.e.) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar carboxylic acid and hydroxyl groups, balanced by the hydrophobic cyclohexyl moiety. It is likely soluble in polar aprotic solvents (e.g., DMSO) and sparingly soluble in water. Stability under acidic or basic conditions remains uncharacterized but may parallel lactic acid derivatives.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include a broad O-H stretch (~2500–3300 cm⁻¹), carbonyl (C=O) stretch (~1700 cm⁻¹), and C-O stretches (~1200 cm⁻¹).
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NMR: ¹H NMR would show cyclohexyl protons (δ 1.0–2.0 ppm), hydroxyl proton (δ 5.0–5.5 ppm), and methine proton adjacent to hydroxyl (δ 4.0–4.5 ppm) .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Hydroxy Acids
Compound | Key Feature | Potential Use |
---|---|---|
Lactic Acid | 2-hydroxypropanoic acid | Food preservative, skincare |
3-Cyclohexyl-2-hydroxypropanoic Acid | Cyclohexyl substituent | Chiral synthesis, CNS drugs |
Mandelic Acid | Aromatic (phenyl) substituent | Antibacterial agents |
The cyclohexyl group differentiates this compound from simpler hydroxy acids, offering unique steric and electronic properties for tailored applications .
Research Gaps and Future Directions
Current literature lacks empirical data on this compound’s biological activity, metabolic pathways, and toxicity. Prioritized research areas include:
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Enzymatic Studies: Screening for kinase or protease inhibition.
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Pharmacokinetics: Absorption, distribution, and excretion profiles.
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Synthetic Methodology: Development of green chemistry routes to improve sustainability.
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